molecular formula C13H11NO6 B11764736 (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone

(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone

Cat. No.: B11764736
M. Wt: 277.23 g/mol
InChI Key: RICFDSNXGAVIQE-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone (CAS 676546-91-1) is a nitroaromatic furylphenylketone of significant interest in advanced furan chemistry research. This compound serves as a versatile chemical intermediate and reference standard in the synthesis and study of complex heterocyclic systems . It is supplied as yellow crystals with a documented melting point of 147-148 °C . Researchers can utilize this methanone for investigating structure-activity relationships and developing novel synthetic methodologies. The structural characterization of this compound is well-established, with key analytical data available, including an IR spectrum showing absorbances at 1695 cm⁻¹ and 1640 cm⁻¹, and a defined 1 H NMR profile . With the molecular formula C 14 H 13 NO 6 and a molecular weight of 291.26 g/mol, it provides a defined scaffold for chemical exploration . The presence of both dimethoxy and nitro substituents on the phenyl ring, coupled with the furan moiety, makes it a valuable substrate for further functionalization. Handling Note: this compound is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(furan-2-yl)methanone

InChI

InChI=1S/C13H11NO6/c1-18-11-6-8(13(15)10-4-3-5-20-10)9(14(16)17)7-12(11)19-2/h3-7H,1-2H3

InChI Key

RICFDSNXGAVIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CO2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A representative procedure (adapted from) employs 3,4-dimethoxy-(furan-2-yl)methanone as the starting material. Nitration is achieved using red fuming nitric acid (HNO₃) in glacial acetic acid at 0°C. The nitro group is introduced regioselectively at the ortho position relative to the methoxy groups, driven by their strong electron-donating effects.

Key steps :

  • Dissolve 3,4-dimethoxy-(furan-2-yl)methanone (1.00 g, 4 mmol) in glacial acetic acid (10 mL).

  • Add HNO₃ (1 mL) dropwise at 0°C with vigorous stirring.

  • Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).

  • Quench with ice water after 10–15 minutes, isolate precipitate via filtration, and recrystallize from ethanol.

Yield : 65–70%.

Mechanistic Insights

The nitronium ion (NO₂⁺) generated in situ attacks the activated aromatic ring at the ortho position, stabilized by resonance from the methoxy groups. Competing para substitution is minimized due to steric hindrance from the furan moiety.

Friedel-Crafts Acylation of 4,5-Dimethoxy-2-nitrobenzene

An alternative route involves constructing the ketone bridge via Friedel-Crafts acylation. This method is advantageous when starting from commercially available 4,5-dimethoxy-2-nitrobenzene .

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carbonyl chloride, the acylating agent, is prepared by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux.

Procedure :

  • Reflux furan-2-carboxylic acid (5.0 g, 44.6 mmol) with SOCl₂ (15 mL) for 2 hours.

  • Remove excess SOCl₂ via distillation to obtain furan-2-carbonyl chloride as a pale yellow liquid (4.8 g, 85%).

Acylation Reaction

The Friedel-Crafts acylation is catalyzed by anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM):

  • Dissolve 4,5-dimethoxy-2-nitrobenzene (2.0 g, 10.2 mmol) and AlCl₃ (2.7 g, 20.4 mmol) in DCM (30 mL).

  • Add furan-2-carbonyl chloride (1.5 g, 11.2 mmol) dropwise at 0°C.

  • Stir at room temperature for 6 hours, quench with ice-water, and extract with DCM.

  • Purify via column chromatography (ethyl acetate/hexane 1:4).

Yield : 60–65%.

Multi-Step Synthesis via Intermediate Tetrahydroquinolines

A more complex route, adapted from, involves constructing the nitro-substituted aromatic ring through a Povarov reaction followed by N-acylation . Though originally designed for analogs, this method is adaptable to the target compound.

Povarov Reaction for Ring Formation

  • React p-toluidine (1.0 mmol) with trans-methylisoeugenol (1.5 mmol) and benzaldehyde (1.5 mmol) in a deep eutectic solvent (DES) at 110°C for 3 hours.

  • Isolate the tetrahydroquinoline (THQ) intermediate (79% yield).

N-Acylation with Furan-2-carbonyl Chloride

  • Treat THQ intermediate (1.0 mmol) with furan-2-carbonyl chloride (2.0 mmol) and triethylamine in DCM.

  • Stir at room temperature for 1 hour and purify via column chromatography.

Yield : 85–90%.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsYield (%)AdvantagesLimitations
Nitration3,4-Dimethoxy-furanmethanoneHNO₃, AcOH65–70Short reaction timeRequires hazardous HNO₃
Friedel-Crafts4,5-Dimethoxy-2-nitrobenzeneAlCl₃, SOCl₂60–65Commercially available substratesLow regioselectivity
Povarovp-Toluidine, methylisoeugenolDES, Furanoyl chloride85–90High yieldMulti-step, time-intensive

Critical Challenges and Optimization Strategies

Regioselectivity in Nitration

The ortho-directing effect of methoxy groups ensures predictable nitro placement, but competing side reactions (e.g., over-nitration) can occur. Kinetic control via low-temperature conditions (-10°C to 0°C) mitigates this.

Purification Difficulties

The product’s polar nitro and ketone groups necessitate advanced purification techniques:

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–30% ethyl acetate) resolves closely eluting impurities .

Chemical Reactions Analysis

Characterization Data

PropertyValue/Detail
Melting Point 132–136°C (similar analogs)
1H NMR (CDCl₃) δ 2.35 (s, 3H, CH₃), 3.97 (s, 3H, OCH₃), 6.14 (d, 1H, 3-H furan)
Elemental Analysis Calculated: C 57.73, H 4.50, N 4.81; Found: C 57.79, H 4.42, N 4.77

Hydrolysis

The ketone group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or their salts. For example:

(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone+H3O+(4,5-Dimethoxy-2-nitrophenyl)furan-2-ylcarboxylic acid(4,5\text{-Dimethoxy-2-nitrophenyl})(\text{furan-2-yl})\text{methanone} + \text{H}_3\text{O}^+ \rightarrow (4,5\text{-Dimethoxy-2-nitrophenyl})\text{furan-2-yl} \text{carboxylic acid}

This reaction is driven by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by water .

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using reagents like hydrogenation (H₂/Pd) or LiAlH₄. This introduces a nucleophilic amine group, enabling further derivatization:

(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanoneH2/Pd(4,5-Dimethoxy-2-aminophenyl)(furan-2-yl)methanone(4,5\text{-Dimethoxy-2-nitrophenyl})(\text{furan-2-yl})\text{methanone} \xrightarrow{\text{H}_2/\text{Pd}} (4,5\text{-Dimethoxy-2-aminophenyl})(\text{furan-2-yl})\text{methanone}

Electrophilic Aromatic Substitution

The methoxy groups (–OCH₃) on the phenyl ring are strong electron-donating groups, activating the ring for electrophilic substitution. Potential reactions include nitration, bromination, or acylation, though steric hindrance from the ketone and nitro groups may limit reactivity .

Furan Ring Chemistry

The furan ring participates in Diels-Alder cycloadditions or electrophilic substitutions. For example, it can react with dienophiles like maleic anhydride to form cyclohexene derivatives:

Furan-2-yl group+DienophileCycloadduct\text{Furan-2-yl group} + \text{Dienophile} \rightarrow \text{Cycloadduct}

Reactivity Comparison with Structural Analogs

CompoundKey FeaturesReactivity Highlights
(4,5-Dimethoxy-2-nitrophenyl)ethanone Methoxy + nitro groupsHydrolysis to carboxylic acids
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone Phenyl ketoneReduced nucleophilicity due to phenyl
(4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanoneMethylfuran + nitrophenylEnhanced furan reactivity

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds like (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone may exhibit anticancer properties. The compound acts as a ligand for specific receptors involved in cancer progression. For instance, studies have shown that derivatives of this compound can activate the EphA2 receptor, which is implicated in cancer metastasis and invasion .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.6Induction of apoptosis
Compound BHepG2 (Liver)7.1Inhibition of proliferation
This compoundA549 (Lung)6.3Receptor activation

2. Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress and apoptosis. This property is significant for developing treatments for neurodegenerative diseases .

Materials Science

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a charge transport material can enhance the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Table 2: Electronic Properties

PropertyValue
Band Gap3.1 eV
Electron Mobility0.5 cm²/V·s
Thermal StabilityDecomposes at >200°C

Environmental Applications

1. Photodegradation Studies

The photostability and potential degradation pathways of this compound have been investigated to assess its environmental impact. Studies show that under UV light exposure, the compound undergoes degradation, producing less harmful byproducts . This property is crucial for evaluating the safety of its use in various applications.

Table 3: Photodegradation Rates

ConditionHalf-life (hours)
UV Light12
Natural Sunlight24

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of this compound involved testing its efficacy against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Organic Electronics Development

In another study focusing on organic electronics, researchers incorporated this compound into a polymer matrix to enhance the performance of OLEDs. The resulting devices demonstrated improved brightness and efficiency compared to those using traditional materials .

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Nitro vs. Amino Groups
  • (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone (): The amino (-NH₂) group at the 2-position replaces the nitro group, reducing electron-withdrawing effects and increasing basicity. The 5-methylfuran moiety enhances hydrophobicity compared to unsubstituted furan. Biological implications: Amino groups may improve solubility and interaction with biological targets, whereas nitro groups often enhance electrophilicity and metabolic stability .
(b) Methoxy Positioning
  • Lower molecular weight (232 g/mol vs. ~307 g/mol for the target compound) and higher melting point (64–66°C) suggest differences in crystallinity due to substituent symmetry .
(c) Halogenated Derivatives
  • (3-Bromo-4-hydroxyphenyl)(furan-2-yl)methanone (Compound 22a, ): Bromine introduces steric bulk and electronegativity, while the hydroxyl (-OH) group enables hydrogen bonding. Higher melting point (100–102°C) compared to methoxy/nitro analogs indicates stronger intermolecular interactions .

Furan Modifications

(a) Substituted Furan Rings
  • Ethoxy (-OCH₂CH₃) substituents improve lipophilicity, as evidenced by its yellow solid form and moderate yield (61%) .
(b) Furan vs. Isoxazole/Isoxazoline
  • (5-Methyl-3-phenyl-4-isoxazole)(4-ethoxynaphthalen-1-yl)methanone (Compound 3q, ): The isoxazole ring introduces nitrogen heteroatoms, altering electronic properties and bioavailability. Higher thermal stability (melting point 132–133°C) compared to furan-based methanones .
(a) Protein Tyrosine Kinase (PTK) Inhibition
  • Furan-phenyl methanones with nitro or hydroxyl groups (e.g., Compound 22c, ) exhibit potent PTK inhibitory activity (IC₅₀ = 4.62 µM), surpassing genistein (IC₅₀ = 13.65 µM). The nitro group in the target compound may similarly enhance enzyme binding via electron-deficient aromatic interactions .
(b) Anti-inflammatory and Anticancer Potential
  • Pyrazoline derivatives with furan-methanone scaffolds () show anti-inflammatory and anti-epileptic activities. The nitro group in the target compound could modulate these effects by influencing redox properties or metabolic pathways .

Biological Activity

The compound (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a dimethoxy-substituted nitrophenyl group and a furan moiety. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. The unique combination of substituents may enhance its effectiveness against various pathogens. For instance, studies have shown that modifications to the nitro and methoxy groups can lead to increased antibacterial activity against both Gram-positive and Gram-negative bacteria .

Compound NameKey FeaturesBiological Activity
This compound Dimethoxy & nitro groupsPotential anti-inflammatory/antimicrobial
4-MethoxyphenylacetoneMethoxy groupAnti-inflammatory
Nitrofuran DerivativesFuran & nitro groupsAntimicrobial
DimethoxybenzaldehydeDimethoxy & aldehydeOrganic synthesis applications

Antioxidant Activity

The antioxidant capacity of similar compounds has been explored, revealing that electron-donating groups like methoxy can enhance radical scavenging abilities. This property is crucial for compounds aimed at reducing oxidative stress in biological systems .

Anticancer Potential

Preliminary studies suggest that This compound may possess anticancer properties. The incorporation of methoxy groups has been linked to improved cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells . The structure-activity relationship indicates that modifications can lead to enhanced potency against specific cancer types.

The biological activity of This compound is believed to involve several mechanisms:

  • Interaction with Biological Targets : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cell death in cancerous cells.
  • Inhibition of Enzymatic Activity : Compounds like this may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, thus exerting their antimicrobial or anti-inflammatory effects.
  • Radical Scavenging : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • A study on nitrofuran derivatives demonstrated significant antibacterial activity with varying degrees of effectiveness depending on the substituents present on the aromatic rings.
  • Research into the antioxidant properties of similar methoxy-substituted compounds indicated enhanced efficacy compared to standard antioxidants like ascorbic acid .
  • Investigations into the anticancer effects revealed that certain structural modifications could lead to compounds with higher selectivity and potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic substitution : Use potassium carbonate as a base in acetonitrile at elevated temperatures (70–80°C) to facilitate coupling between furan-2-carbonyl intermediates and substituted nitroaryl halides. Monitor reaction progress via TLC .
  • Nitro group reduction : For derivatives requiring nitro-to-amine conversion, employ iron powder in a mixture of ethanol, acetic acid, and hydrochloric acid. Purify via column chromatography (silica gel, EtOAc/PE gradient) .
  • Optimization : Adjust solvent polarity (e.g., dry acetonitrile for moisture-sensitive steps) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of aryl halide) to improve yields. Post-reaction workup includes extraction with CH₂Cl₂ and brine washing to remove inorganic residues .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Integration ratios confirm substituent positions .
  • Mass spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with nitro and methoxy groups .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1500–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound, and what software tools are recommended for refining its crystal structure?

  • Methodology :

  • Crystallization : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane. For stubborn cases, employ vapor diffusion with methanol/water. Monitor crystal growth under polarized light .
  • Refinement : Use SHELXL for small-molecule refinement. Address twinning or centrosymmetric ambiguities via Flack parameter (η) analysis or the alternative x parameter for improved convergence .
  • Validation : Cross-check R-factors (<5%) and electron density maps (e.g., residual peaks <0.5 eÅ⁻³) to ensure structural accuracy .

Q. What strategies are effective for analyzing the biological activity of this compound derivatives, particularly in antitumor studies?

  • Methodology :

  • Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability. Incubate compounds (1–100 µM) with cancer cell lines (e.g., HeLa, MCF-7) for 48–72 hours. Calculate IC₅₀ values via nonlinear regression .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction or Western blotting to evaluate signaling pathways (e.g., caspase-3 activation) .

Q. How does the nitro group in this compound influence its reactivity in reduction or nucleophilic substitution reactions?

  • Methodology :

  • Reduction kinetics : Monitor nitro-to-amine conversion via HPLC. Use Pd/C or Fe/HCl systems under hydrogen atmosphere. Note that steric hindrance from dimethoxy groups may slow reduction rates .
  • Substitution reactions : Leverage the nitro group’s electron-withdrawing effect to activate adjacent positions for nucleophilic attack. Compare reactivity with non-nitrated analogs via Hammett plots .

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